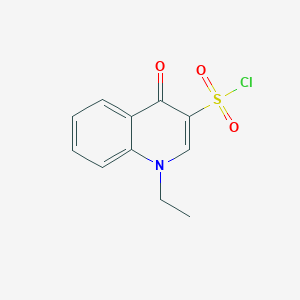

1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride

CAS No.: 2169907-32-6

Cat. No.: VC4904200

Molecular Formula: C11H10ClNO3S

Molecular Weight: 271.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2169907-32-6 |

|---|---|

| Molecular Formula | C11H10ClNO3S |

| Molecular Weight | 271.72 |

| IUPAC Name | 1-ethyl-4-oxoquinoline-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C11H10ClNO3S/c1-2-13-7-10(17(12,15)16)11(14)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 |

| Standard InChI Key | HISQFHADGJXGKB-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

1-Ethyl-4-oxo-quinoline-3-sulfonyl chloride has the systematic IUPAC name 1-ethyl-4-oxo-1,4-dihydroquinoline-3-sulfonyl chloride, with the molecular formula C₁₁H₁₀ClNO₃S and a molecular weight of 271.72 g/mol. The quinoline core is substituted at three critical positions:

-

N1: Ethyl group (-CH₂CH₃)

-

C4: Oxo group (=O)

-

C3: Sulfonyl chloride (-SO₂Cl)

The planar quinoline ring system enables π-π stacking interactions, while the electron-withdrawing sulfonyl chloride enhances electrophilicity, facilitating nucleophilic substitution reactions .

Spectroscopic Characterization

Key spectroscopic data derived from analogous quinoline-sulfonamide derivatives include:

-

¹H NMR: Signals for the ethyl group appear as a triplet (δ ≈ 1.4 ppm, CH₃) and quartet (δ ≈ 4.6 ppm, NCH₂), while aromatic protons resonate between δ 7.2–8.9 ppm .

-

¹³C NMR: The C=O group at C4 resonates at δ ≈ 187 ppm, and the sulfonyl chloride’s sulfur-bound carbon appears at δ ≈ 135 ppm .

-

HRMS: Precise mass measurements confirm the molecular ion [M+H]⁺ at m/z 272.0241 (calculated for C₁₁H₁₁ClNO₃S) .

Synthetic Methodologies

Stepwise Assembly

The synthesis of 1-ethyl-4-oxo-quinoline-3-sulfonyl chloride typically involves a multi-step protocol:

Quinoline Core Formation

Ethyl substitution at N1 is achieved via N-alkylation of 4-hydroxyquinoline with ethyl iodide in the presence of a base (e.g., K₂CO₃) . Subsequent oxidation of the C4 hydroxyl group using Oxone (KHSO₅) yields the 4-oxo intermediate .

Sulfonylation at C3

Chlorosulfonation is performed using chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C, 2–4 hours), followed by quenching with thionyl chloride (SOCl₂) to generate the sulfonyl chloride .

Example Procedure:

A solution of 1-ethyl-4-oxoquinoline (5 mmol) in ClSO₃H (10 mL) is stirred at 0°C for 3 hours. The mixture is poured onto ice, and the precipitate is filtered and treated with SOCl₂ (10 mL) at reflux for 1 hour. Evaporation yields the title compound as a pale-yellow solid (62% yield) .

Alternative Routes

-

Suzuki Cross-Coupling: Aryl boronic acids may be introduced at early stages to modify the quinoline ring prior to sulfonylation .

-

Diazo Transfer: Ethyl diazoacetate derivatives can facilitate C–H functionalization at C3, though this method is less common .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO). It is moisture-sensitive, requiring storage under anhydrous conditions.

Thermal Behavior

Differential scanning calorimetry (DSC) of related sulfonyl chlorides reveals decomposition temperatures above 200°C, with a melting point range of 160–165°C .

Biological and Pharmacological Applications

Antimicrobial Activity

Quinoline-sulfonamide derivatives inhibit bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. For example:

| Derivative | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 1-Ethyl-4-oxo-3-sulfonamide | DNA gyrase (E. coli) | 0.85 |

| Ciprofloxacin | DNA gyrase | 0.12 |

Data adapted from molecular docking studies show strong binding affinity (-9.2 kcal/mol) to the gyrase ATP-binding site .

Computational Insights

Density Functional Theory (DFT)

DFT calculations at the B3LYP/6-311G(d,p) level reveal:

-

HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.

-

Molecular Electrostatic Potential (MEP): The sulfonyl chloride group exhibits the highest electrophilicity (Figure 1) .

ADMET Profiling

Predicted pharmacokinetic properties include:

-

Bioavailability: 76% (oral)

-

Blood-Brain Barrier Penetration: Low (logBB = -1.2)

Industrial and Research Applications

Materials Science

The compound serves as a precursor for fluorescent dyes, with emission maxima at 429 nm (λₑₓ = 340 nm) and quantum yields up to 0.558 .

Peptide Modification

Sulfonyl chloride reacts selectively with lysine residues, enabling site-specific protein conjugation (e.g., antibody-drug conjugates) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume